5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Catalog No.
S756732
CAS No.
704884-74-2
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-hydroxy-3-methylbenzaldehyde

CAS Number

704884-74-2

Product Name

5-Fluoro-2-hydroxy-3-methylbenzaldehyde

IUPAC Name

5-fluoro-2-hydroxy-3-methylbenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3

InChI Key

FDUNAMXDKSETQT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C=O)F

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)F

Molecular Structure Analysis

The key feature of 5-Fluoro-2-hydroxy-3-methylbenzaldehyde's structure is the presence of a benzene ring with several functional groups attached. The hydroxyl group (OH) at position 2 makes it a substituted phenol, while the aldehyde group (CHO) at the opposite end (position 1) classifies it as a benzaldehyde derivative. Additionally, a fluorine atom (F) is present at position 5 and a methyl group (CH3) at position 3 of the benzene ring [, ]. This combination of functional groups suggests potential for various chemical reactions and interactions with other molecules.


Chemical Reactions Analysis

  • Aldol condensation: The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds to form more complex molecules.
  • Schiff base formation: The aldehyde group can react with primary amines to form Schiff bases, which are important intermediates in organic synthesis.
  • Electrophilic aromatic substitution: The presence of the electron-withdrawing fluorine atom might activate the aromatic ring for electrophilic aromatic substitution reactions, but the effect may be limited due to the opposing influence of the hydroxyl group.

The specific reaction conditions and product formation would depend on the reaction partner and reaction setup.


Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 50-150°C based on similar fluorinated hydroxybenzaldehydes.
  • Boiling point: Expected to be above 200°C due to the presence of the hydroxyl group.
  • Solubility: Likely soluble in organic solvents like ethanol, methanol, and dichloromethane due to the aromatic ring and the polar functional groups. Solubility in water might be moderate due to the competing hydrophobic and hydrophilic moieties.
  • Stability: The aldehyde group is susceptible to oxidation under certain conditions. The presence of the fluorine atom might enhance its stability compared to unfluorinated analogues.
  • Organic synthesis: 5-F-2-OH-3-Me-benzaldehyde possesses a combination of functional groups (fluorine, hydroxyl, and aldehyde) that might be useful in organic synthesis as a building block for more complex molecules. Researchers could investigate its reactivity in condensation reactions, nucleophilic substitutions, and other organic transformations.
  • Medicinal chemistry: The presence of the hydroxyl and aldehyde groups suggests a possible resemblance to some natural products with biological activity. Researchers could explore this molecule's potential as a lead compound for drug discovery or as a starting material for synthesizing more potent analogs. PubChem, 5-Fluoro-2-hydroxy-3-methoxybenzaldehyde:
  • Material science: Fluorine substitution can alter the physical and chemical properties of molecules. Researchers could study how the introduction of fluorine in this molecule affects properties like solubility, thermal stability, or interactions with other materials.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

5-Fluoro-2-hydroxy-3-methylbenzaldehyde

Dates

Modify: 2023-08-15

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